5-Phenyl-2-Ureidothiophene-3-Carboxamide
CAS No.: 354811-10-2
Cat. No.: VC20756134
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 354811-10-2 |
---|---|
Molecular Formula | C12H11N3O2S |
Molecular Weight | 261.30 g/mol |
IUPAC Name | 2-(carbamoylamino)-5-phenylthiophene-3-carboxamide |
Standard InChI | InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17) |
Standard InChI Key | PSVUSJKZJQMCSP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Structural Characteristics
5-Phenyl-2-Ureidothiophene-3-Carboxamide is identified by its CAS number 354811-10-2 and molecular formula C12H11N3O2S . Also known as IKK-2 Inhibitor VI, this compound belongs to the chemical class of ureido-thiophenecarboxamides. The structure features a central thiophene ring with three key substituents: a phenyl group at position 5, a ureido group at position 2, and a carboxamide group at position 3. This particular arrangement of functional groups is critical for its biological activity and target specificity.
The compound's systematic name, (5-Phenyl-2-ureido)thiophene-3-carboxamide, directly describes its structural features . Its off-white solid form makes it suitable for laboratory handling and storage in research settings. The thiophene core provides a rigid scaffold that positions the functional groups in optimal orientation for target binding.
Comparative Analysis with Related Compounds
When compared to structurally related compounds, 5-Phenyl-2-Ureidothiophene-3-Carboxamide exhibits distinctive characteristics that influence its biological activity. Table 1 presents a comparison of this compound with related thiophene derivatives.
Table 1: Comparison of 5-Phenyl-2-Ureidothiophene-3-Carboxamide with Related Compounds
Property | 5-Phenyl-2-Ureidothiophene-3-Carboxamide | 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxamide | 5-[4-(2-Dimethylaminoethyloxy)phenyl]-2-Ureido-Thiophene-3-Carboxamide |
---|---|---|---|
CAS Number | 354811-10-2 | 354810-80-3 | Not specified in sources |
Molecular Formula | C12H11N3O2S | C12H11N3O2S | C16H20N4O3S |
Alternative Name | IKK-2 Inhibitor VI | IKK-2 Inhibitor XI | CHEMBL452021 |
Primary Target | IKK-2 | Not specified in sources | Not specified in sources |
IC50 | 13 nM | Not specified in sources | Not specified in sources |
Position of Ureido Group | Position 2 | Position 3 (as carbamoylamino) | Position 2 |
The position and nature of the substituents significantly impact the biological activity of these compounds. 5-Phenyl-2-Ureidothiophene-3-Carboxamide and 3-(Carbamoylamino)-5-Phenylthiophene-2-Carboxamide share the same molecular formula but differ in the arrangement of functional groups, highlighting the importance of positional isomerism in structure-activity relationships .
Synthesis and Preparation Methods
The synthesis of 5-Phenyl-2-Ureidothiophene-3-Carboxamide typically involves the formation of a ureido-thiophenecarboxamide structure. The synthetic route generally includes the reaction of 5-phenylthiophene-3-carboxylic acid with an appropriate amine to form the corresponding amide. The preparation requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity.
Synthetic Strategy
The synthesis strategy for ureido-thiophenecarboxamides often employs a modular approach, where the thiophene core is first functionalized with the phenyl group, followed by the installation of the carboxamide and ureido groups. This approach allows for structural diversity and the creation of compound libraries for structure-activity relationship studies.
Optimization of Reaction Conditions
Industrial production methods for 5-Phenyl-2-Ureidothiophene-3-Carboxamide and related compounds often involve optimization of reaction conditions to improve yield and purity. The development of efficient synthetic routes is crucial for scaling up production for research purposes and potential therapeutic applications. The synthetic chemistry of thiophenecarboxamide ureas has been extensively studied, as evidenced by the structure-based approach using crystal structures of related compounds .
Biochemical Activity and Mechanism of Action
5-Phenyl-2-Ureidothiophene-3-Carboxamide acts as a potent, cell-permeable, reversible, and ATP-competitive inhibitor of IKK-2 . IKK-2 (also known as IKKβ) is a key component of the IKK complex, which plays a central role in the NF-κB signaling pathway. This pathway is critical for immune response, inflammation, and cell survival.
Inhibition of IKK-2
The compound demonstrates high potency against IKK-2 with an IC50 value of 13 nM . This indicates that very low concentrations of the compound are required to achieve 50% inhibition of the target enzyme. The ATP-competitive nature of the inhibition suggests that 5-Phenyl-2-Ureidothiophene-3-Carboxamide binds to the ATP-binding site of IKK-2, preventing ATP from binding and thereby inhibiting the kinase activity of the enzyme.
Chemical Reactivity and Stability
5-Phenyl-2-Ureidothiophene-3-Carboxamide can undergo several types of chemical reactions due to its functional groups and structure. Understanding these reactions is important for predicting its stability and behavior in different experimental conditions.
Oxidation Reactions
The thiophene ring in 5-Phenyl-2-Ureidothiophene-3-Carboxamide can be oxidized under specific conditions. This reactivity is important to consider when handling and storing the compound, as oxidation could lead to degradation and loss of activity.
Substitution Reactions
Research Applications
5-Phenyl-2-Ureidothiophene-3-Carboxamide has significant applications in various fields of research due to its specific inhibitory activity against IKK-2 and its role in modulating the NF-κB signaling pathway.
Applications in Molecular and Cellular Biology
In molecular and cellular biology, 5-Phenyl-2-Ureidothiophene-3-Carboxamide serves as a valuable tool to study the NF-κB signaling pathway. It helps elucidate the role of IKK-2 in cellular processes such as inflammation and immune response. The compound aids in understanding the molecular mechanisms underlying diseases linked to dysregulated NF-κB activity.
Applications in Pharmacological Research
In pharmacological research, 5-Phenyl-2-Ureidothiophene-3-Carboxamide is investigated for potential therapeutic effects in treating inflammatory diseases and certain cancers. It shows promise in preclinical studies for conditions where NF-κB is implicated, such as autoimmune diseases and cancer. The compound's cell permeability allows for its use in cellular assays, which is crucial for evaluating its potential as a therapeutic agent.
Structure-Activity Relationship Studies
The development of thiophenecarboxamide ureas as inhibitors has involved extensive structure-activity relationship studies. Related compounds such as AZD7762, a checkpoint kinase inhibitor, were discovered through structure-based design and optimization of thiophenecarboxamide ureas . These studies have led to the identification of critical structural features required for potent inhibitory activity.
Comparison with Other IKK Inhibitors
Several other compounds have been developed as IKK inhibitors, each with distinct structural features and properties. Understanding the similarities and differences between these inhibitors is essential for selecting the appropriate tool compound for specific research applications.
Potency and Selectivity Considerations
The potency of 5-Phenyl-2-Ureidothiophene-3-Carboxamide, with an IC50 of 13 nM against IKK-2, places it among the more potent inhibitors of this target . This potency, combined with its cell permeability and reversible binding mode, makes it a valuable tool for investigating IKK-2-dependent processes in cellular systems.
Future Research Directions
The ongoing research on 5-Phenyl-2-Ureidothiophene-3-Carboxamide and related compounds continues to expand our understanding of their applications and potential therapeutic value.
Development of Next-Generation Inhibitors
The structural insights gained from studying 5-Phenyl-2-Ureidothiophene-3-Carboxamide and its interactions with IKK-2 can guide the development of next-generation inhibitors with improved properties. These might include enhanced selectivity, improved pharmacokinetics, or altered physicochemical properties to address specific research or therapeutic needs.
Expansion of Therapeutic Applications
As our understanding of the NF-κB pathway in various diseases continues to grow, the potential therapeutic applications of IKK-2 inhibitors like 5-Phenyl-2-Ureidothiophene-3-Carboxamide may expand. Research into their utility in treating inflammatory diseases, autoimmune conditions, and certain cancers remains an active area of investigation.
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